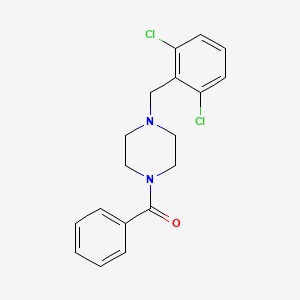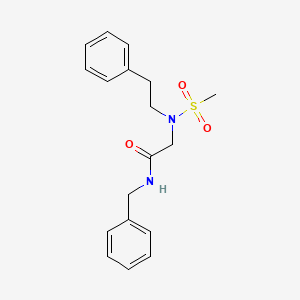
1-(3,5-di-tert-butylbenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-di-tert-butylbenzoyl)pyrrolidine, also known as Irgacure 819, is a photoinitiator that is widely used in various fields, such as polymer chemistry, material science, and biomedical engineering. It is a highly efficient and versatile photoinitiator that can initiate polymerization reactions under visible light and UV light.
Mecanismo De Acción
1-(3,5-di-tert-butylbenzoyl)pyrrolidine acts as a photoinitiator by absorbing light energy and generating free radicals that initiate polymerization reactions. Upon absorption of light, the photoinitiator undergoes a photochemical reaction that generates a radical cation. The radical cation then reacts with a monomer or a co-initiator to form a radical that initiates polymerization.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1-(3,5-di-tert-butylbenzoyl)pyrrolidine. However, it is known to be a non-toxic and non-carcinogenic compound that is safe for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-di-tert-butylbenzoyl)pyrrolidine has several advantages for lab experiments. It is a highly efficient and versatile photoinitiator that can initiate polymerization reactions under visible light and UV light. It is also a stable compound that can be stored for long periods of time without degradation. However, it has some limitations, such as limited solubility in some solvents and sensitivity to oxygen and moisture.
Direcciones Futuras
There are several future directions for the research and development of 1-(3,5-di-tert-butylbenzoyl)pyrrolidine. One direction is to explore its use in the fabrication of advanced materials, such as photonic crystals, metamaterials, and self-healing materials. Another direction is to investigate its use in the fabrication of 3D structures by photolithography and photo-crosslinking. Furthermore, its use in biomedical applications, such as tissue engineering and drug delivery, can be further explored.
Métodos De Síntesis
1-(3,5-di-tert-butylbenzoyl)pyrrolidine can be synthesized by the reaction of 3,5-di-tert-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
1-(3,5-di-tert-butylbenzoyl)pyrrolidine is widely used as a photoinitiator in various fields of scientific research. It is used in the synthesis of polymers, such as polyacrylates, polyurethanes, and polycarbonates, by photopolymerization. It is also used in the fabrication of microstructures and nanomaterials by photolithography and photo-crosslinking. In addition, it is used in biomedical engineering for the fabrication of hydrogels, scaffolds, and drug delivery systems.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-18(2,3)15-11-14(12-16(13-15)19(4,5)6)17(21)20-9-7-8-10-20/h11-13H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUDDZNDMKVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963226 |
Source


|
| Record name | (3,5-Di-tert-butylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4444-53-5 |
Source


|
| Record name | (3,5-Di-tert-butylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5773986.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5774002.png)
![N,N-dimethyl-N'-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5774003.png)
![3-fluoro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5774009.png)
![2-({[(2-furylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5774018.png)
![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)

![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
